3-(1,3-benzodioxol-5-yl)-5-(phenoxymethyl)-1,2,4-oxadiazole
Overview
Description
3-(1,3-benzodioxol-5-yl)-5-(phenoxymethyl)-1,2,4-oxadiazole is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound has been synthesized using different methods and has been studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments.
Mechanism of Action
The mechanism of action of 3-(1,3-benzodioxol-5-yl)-5-(phenoxymethyl)-1,2,4-oxadiazole is not fully understood. However, it has been reported to inhibit the activity of certain enzymes and proteins, which are involved in the growth and proliferation of cancer cells, as well as the formation of amyloid plaques in Alzheimer's disease.
Biochemical and Physiological Effects:
This compound has been reported to have various biochemical and physiological effects. It has been shown to induce apoptosis, inhibit cell proliferation, and reduce the formation of amyloid plaques in Alzheimer's disease.
Advantages and Limitations for Lab Experiments
One of the main advantages of 3-(1,3-benzodioxol-5-yl)-5-(phenoxymethyl)-1,2,4-oxadiazole is its potential use as a therapeutic agent for various diseases. It is also relatively easy to synthesize and has been reported to have good stability. However, one of the limitations is that its mechanism of action is not fully understood, and further research is needed to elucidate its pharmacological properties.
Future Directions
There are several future directions for the research on 3-(1,3-benzodioxol-5-yl)-5-(phenoxymethyl)-1,2,4-oxadiazole. One of the future directions is to study its potential use as a therapeutic agent for other diseases, such as viral infections and autoimmune disorders. Another future direction is to investigate its pharmacokinetic properties and optimize its structure for better efficacy and selectivity. Additionally, further research is needed to understand its mechanism of action and its interaction with cellular targets.
Conclusion:
In conclusion, this compound is a chemical compound that has shown potential applications in various fields of scientific research. It has been synthesized using different methods and has been studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments. Further research is needed to elucidate its pharmacological properties and optimize its structure for better efficacy and selectivity.
Scientific Research Applications
3-(1,3-benzodioxol-5-yl)-5-(phenoxymethyl)-1,2,4-oxadiazole has shown potential applications in various fields of scientific research. It has been studied for its anticancer, antimicrobial, and antifungal activities. It has also been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.
properties
IUPAC Name |
3-(1,3-benzodioxol-5-yl)-5-(phenoxymethyl)-1,2,4-oxadiazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N2O4/c1-2-4-12(5-3-1)19-9-15-17-16(18-22-15)11-6-7-13-14(8-11)21-10-20-13/h1-8H,9-10H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IGTWRNUWEKFZFX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C3=NOC(=N3)COC4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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